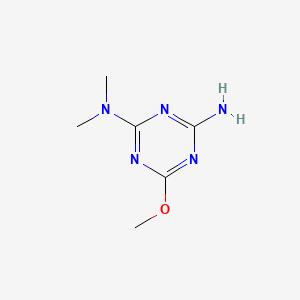

6-methoxy-N,N-dimethyl-1,3,5-triazine-2,4-diamine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

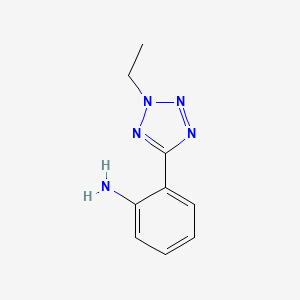

“6-methoxy-N,N-dimethyl-1,3,5-triazine-2,4-diamine” is a chemical compound with the molecular formula C6H11N5O and a molecular weight of 169.18 . It is used for proteomics research .

Synthesis Analysis

The synthesis of 1,3,5-triazines, including “6-methoxy-N,N-dimethyl-1,3,5-triazine-2,4-diamine”, often involves the use of cyanuric chloride. This compound can be used to prepare a range of symmetric and non-symmetric di- and tri-substituted 1,3,5-triazines containing alkyl, aromatic, hindered, chiral and achiral hydroxyalkyl, ester and imidazole groups via sequential nucleophilic substitution of the C-Cl bond by C-O, C-N and C-S bonds .Molecular Structure Analysis

The molecular structure of “6-methoxy-N,N-dimethyl-1,3,5-triazine-2,4-diamine” can be represented by the SMILES notation: CN©C1=NC(=NC(=N1)N)OC .Physical And Chemical Properties Analysis

The physical and chemical properties of “6-methoxy-N,N-dimethyl-1,3,5-triazine-2,4-diamine” include a density of 1.196±0.06 g/cm3 (Predicted), a melting point of 162-166°C (lit.), a boiling point of 304.9±25.0 °C (Predicted), a flash point of 138.2°C, and a vapor pressure of 0.000847mmHg at 25°C .Wissenschaftliche Forschungsanwendungen

Antitumor Activity

6-methoxy-N,N-dimethyl-1,3,5-triazine-2,4-diamine: has been studied for its potential use in cancer treatment. Some 1,3,5-triazines display significant biological properties, including antitumor activity . They have been used clinically to treat various cancers such as lung, breast, and ovarian cancer. The mechanism involves the inhibition of cell proliferation and inducing apoptosis in cancer cells.

Antimicrobial Agents

This compound has shown promise as an antimicrobial agent. Research indicates that derivatives of 1,3,5-triazine can be effective against bacterial strains like Staphylococcus aureus and Escherichia coli . The antimicrobial activity is attributed to the compound’s ability to interfere with the bacterial cell wall synthesis or protein synthesis, leading to cell death.

Aromatase Inhibitory Activity

The aromatase enzyme is crucial for the biosynthesis of estrogens. 1,3,5-triazines, including 6-methoxy-N,N-dimethyl-1,3,5-triazine-2,4-diamine , have been found to exhibit aromatase inhibitory activity . This property is particularly useful in the treatment of hormone-sensitive cancers, such as certain types of breast cancer.

Siderophore-Mediated Drug Applications

Siderophores are molecules that bind and transport iron in microorganisms. 1,3,5-triazines have potential use as siderophore-mediated drugs . They can be used to deliver antibiotics or other therapeutic agents into bacteria, enhancing the drug’s efficacy, especially in iron-rich environments like the human body.

Corticotrophin-Releasing Factor 1 Receptor Antagonist

Compounds based on the 1,3,5-triazine structure, including 6-methoxy-N,N-dimethyl-1,3,5-triazine-2,4-diamine , have been discovered to act as potent corticotrophin-releasing factor 1 receptor antagonists . This activity is significant for developing treatments for depression, anxiety, and other stress-related disorders.

Leukotriene C4 Antagonist

Leukotriene C4 antagonists have a protective effect on HCl.ethanol-induced gastric lesions . 6-methoxy-N,N-dimethyl-1,3,5-triazine-2,4-diamine and its derivatives can be used to develop new medications for treating conditions like asthma and allergic rhinitis, where leukotrienes play a key role in the inflammatory response.

Trypanosoma Brucei Inhibition

Research has shown that certain 1,3,5-triazine substituted polyamines, including 6-methoxy-N,N-dimethyl-1,3,5-triazine-2,4-diamine , exhibit in vitro activity against the protozoan parasite Trypanosoma brucei . This is the causative organism of Human African Trypanosomiasis, also known as sleeping sickness, making this compound a candidate for developing new antiparasitic drugs.

Fluorescent Sensing

6-methoxy-N,N-dimethyl-1,3,5-triazine-2,4-diamine: may be used in the synthesis of fluorescent sensors for metal ions like copper (Cu^2+) . These sensors can be applied in various fields, including environmental monitoring, biological imaging, and medical diagnostics, where they can detect and quantify specific metal ions.

Eigenschaften

IUPAC Name |

6-methoxy-2-N,2-N-dimethyl-1,3,5-triazine-2,4-diamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N5O/c1-11(2)5-8-4(7)9-6(10-5)12-3/h1-3H3,(H2,7,8,9,10) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWGBAMKHDKOACR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC(=NC(=N1)N)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(Fluoromethyl)-2-azabicyclo[2.1.1]hexane hydrochloride](/img/structure/B2872978.png)

![2-fluoro-N-(4-imidazo[1,2-a]pyrimidin-2-ylphenyl)benzamide](/img/structure/B2872980.png)

![7-[(2-fluorophenyl)methyl]-3-methyl-8-(4-propanoylpiperazin-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2872981.png)

![5-(4-chlorophenyl)-2-(propylsulfanyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B2872989.png)

![2-Chloro-4-morpholinothieno[3,2-d]pyrimidine-6-carboxylic acid](/img/structure/B2872990.png)

![N-(4,6-dimethylbenzo[d]thiazol-2-yl)-3-(methylsulfonyl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2872992.png)

![Tert-butyl 7-(2-chloropyrimidin-4-yl)-2,7-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B2872996.png)

![methyl 4-(2-(3,4-dioxo-8-(p-tolyl)-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamido)benzoate](/img/structure/B2872998.png)